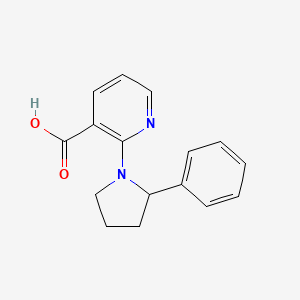

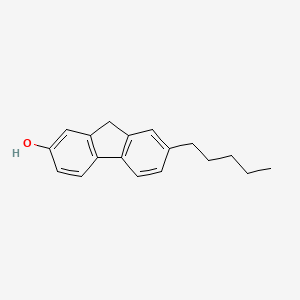

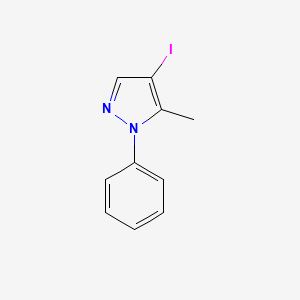

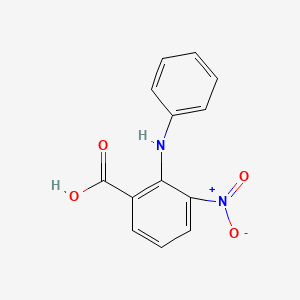

1-(2-Cloropiridin-3-il)-3,3-dimetilazetidin-2-ona

Descripción general

Descripción

1-(2-Chloropyridin-3-yl)-3,3-dimethylazetidin-2-one, or 1-(2-CP-3-DM-A-2-O) for short, is a chemical compound that has seen a great deal of recent research due to its potential applications in medicine, chemistry, and other fields. This compound has been studied for its ability to act as an inhibitor of certain enzymes and as a potential therapeutic agent.

Aplicaciones Científicas De Investigación

Química Medicinal: Síntesis de Compuestos Anti-Fibróticos

El compuesto se ha utilizado en la síntesis de nuevos derivados de pirimidina, que son conocidos por su amplia gama de actividades farmacológicas. Específicamente, estos derivados han mostrado prometedoras actividades anti-fibróticas, lo que podría ser beneficioso para tratar enfermedades como la fibrosis . La capacidad de inhibir la expresión de colágeno y el contenido de hidroxiprolina en cultivo celular sugiere un potencial para desarrollar nuevos medicamentos anti-fibróticos.

Síntesis Orgánica: Intermediario para Compuestos Heterocíclicos

Como intermediario en la síntesis orgánica, este compuesto se puede utilizar para construir bibliotecas de compuestos heterocíclicos con potenciales actividades biológicas. La química heterocíclica es un aspecto central de la química medicinal, y compuestos como 1-(2-Cloropiridin-3-il)-3,3-dimetilazetidin-2-ona son valiosos para crear diversas arquitecturas moleculares .

Mecanismo De Acción

1-(2-CP-3-DM-A-2-O) is thought to act as an inhibitor of certain enzymes by binding to their active sites. It has been shown to bind to cytochrome P450, which is involved in the metabolism of drugs and other substances. It has also been shown to bind to aldose reductase, which is involved in the metabolism of sugars.

Biochemical and Physiological Effects

1-(2-CP-3-DM-A-2-O) has been studied for its effects on biochemical and physiological processes. It has been shown to inhibit the activity of cytochrome P450, which may lead to reduced metabolism of drugs and other substances. It has also been shown to inhibit the activity of aldose reductase, which may lead to reduced metabolism of sugars. In addition, it has been shown to have anti-inflammatory and antioxidant effects in animal models.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

1-(2-CP-3-DM-A-2-O) is a useful compound for laboratory experiments. Its two-step synthesis process is relatively simple and can be performed with readily available materials. Additionally, it is relatively stable and does not degrade easily. However, it is also relatively expensive, which may limit its use in some experiments.

Direcciones Futuras

1-(2-CP-3-DM-A-2-O) has a great deal of potential for further research. It could be studied for its ability to inhibit other enzymes and its potential as a therapeutic agent for the treatment of other diseases. Additionally, it could be used to study the effects of drug metabolism and the role of enzymes in biochemical and physiological processes. Furthermore, it could be used to develop new therapeutic agents and to study the effects of oxidative stress.

Propiedades

IUPAC Name |

1-(2-chloropyridin-3-yl)-3,3-dimethylazetidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O/c1-10(2)6-13(9(10)14)7-4-3-5-12-8(7)11/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDKCNYDPODUNGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(C1=O)C2=C(N=CC=C2)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20363361 | |

| Record name | 1-(2-chloropyridin-3-yl)-3,3-dimethylazetidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

339100-95-7 | |

| Record name | 1-(2-chloropyridin-3-yl)-3,3-dimethylazetidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2-Methylpiperidin-1-yl)sulfonyl]benzoic acid](/img/structure/B1621539.png)

![2-Biphenyl-4-YL-2,3,4,5-tetrahydro-1H-benzo[B][1,4]diazepine](/img/structure/B1621543.png)